N-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-3-oxolanecarboxamide
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Overview
Description
N-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-3-oxolanecarboxamide is a member of pyridines.
Scientific Research Applications
Synthesis and Characterization
- A series of N- and S-substituted 1,3,4-oxadiazole derivatives, including those similar to N-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-3-oxolanecarboxamide, were synthesized, characterized, and elucidated through spectral and analytical data, such as IR, Mass, and 1H NMR spectra. These compounds are significant for understanding the chemical properties and potential applications of the compound (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Anticancer Properties
- Novel derivatives of dehydroabietic acid, structurally related to N-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-3-oxolanecarboxamide, demonstrated promising anticancer properties. These compounds showed selective cytotoxicity and strong antiproliferative effects on certain cancer cell lines, suggesting potential applications in cancer treatment (Li et al., 2020).
Structural Studies and Synthesis
- Structural studies using DFT methods and X-ray data were conducted on compounds similar to N-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-3-oxolanecarboxamide. Understanding the molecular structure and stability through these methods is crucial for exploring the scientific applications of such compounds (Dani et al., 2013).
Antimicrobial Evaluation
- Research on pyridine-based heterocycles, closely related to the compound , showed moderate antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Darwish, Kheder, & Farag, 2010).
Antibacterial Activities
- Studies on substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives, structurally related to N-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-3-oxolanecarboxamide, showed potent antibacterial activity. These findings indicate the compound's potential use in antibacterial applications (Singh et al., 2010).
properties
Product Name |
N-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-3-oxolanecarboxamide |
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Molecular Formula |
C13H14N4O2S |
Molecular Weight |
290.34 g/mol |
IUPAC Name |
N-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide |
InChI |
InChI=1S/C13H14N4O2S/c1-17(12(18)10-4-7-19-8-10)13-16-15-11(20-13)9-2-5-14-6-3-9/h2-3,5-6,10H,4,7-8H2,1H3 |
InChI Key |
IAXCNAUHQIYKGO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NN=C(S1)C2=CC=NC=C2)C(=O)C3CCOC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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